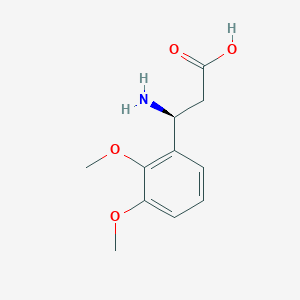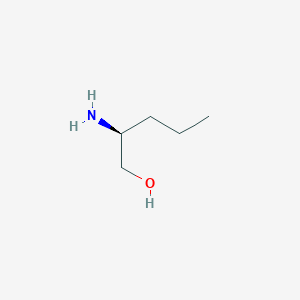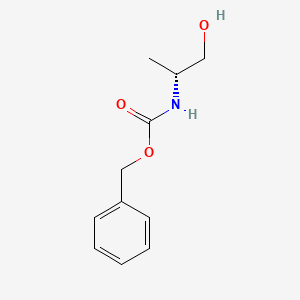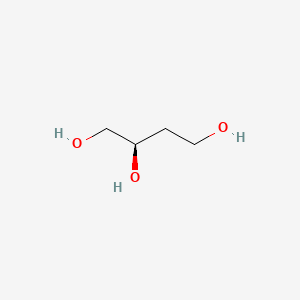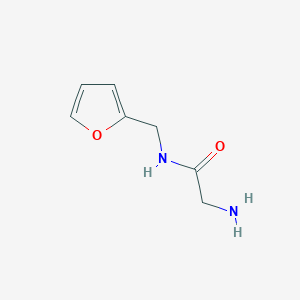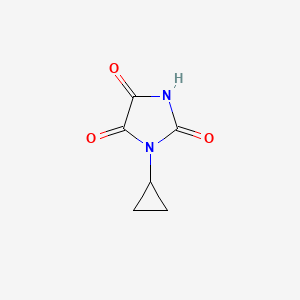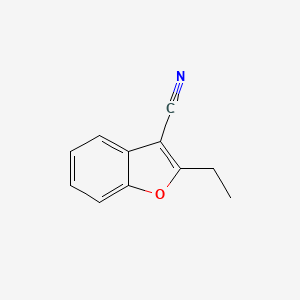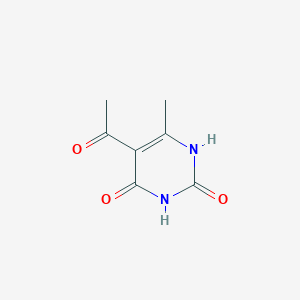
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Regioselectivity and Biological Activity : The synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, including compounds with pyrazole structures, demonstrates their antimicrobial efficiency against gram-positive and gram-negative bacteria. These compounds have been studied for their synthesis methods and molecular orbital calculations, highlighting their role in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).
Chemical Properties and Reactions
- Lithiation of Heteroaromatic Compounds : Research on the lithiation of various methyl substituted isoxazoles, including pyrazoles, contributes to understanding their chemical properties. This study explores different types of reactions, such as lateral lithiation, ring cleavage, and addition reactions, crucial for organic synthesis (Micetich, 1970).
Synthesis and Biological Studies
- Synthesis of Bis-Pyrazoles and DNA Binding : A study on the synthesis of bis-pyrazoles from dimethyl pyrazole and their interaction with DNA shows significant implications for pharmaceutical research. The study includes molecular docking and absorption spectroscopic technique, indicating their potential in drug design and development (Reddy et al., 2017).
Structural and Reactivity Studies
- Acid-Base Behavior of Pyrazole and Isoxazole : An interesting study comparing the hydrogen-bonding characteristics of pyrazole and isoxazole rings demonstrates their different acid-base behaviors in the presence of organic acids. This contributes to understanding their molecular structures and potential applications in chemical synthesis (Girisha et al., 2016).
Environmental Applications
- Ultrasound Irradiation Synthesis : The method of synthesizing isoxazole and pyrazole derivatives under ultrasound irradiation, without using a catalyst, is an environmentally benign procedure. This approach offers advantages in terms of reaction efficiency and environmental sustainability (Huang et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Biochemical Analysis
Biochemical Properties
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives through nucleophilic addition-elimination reactions . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative stress induced by this compound can lead to the formation of reactive oxygen species, which in turn can affect various cellular components . This can result in changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to interact with specific sites on enzymes and proteins, thereby modulating their activity . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. For instance, studies have shown that the compound is well-tolerated at doses of 100 mg/kg and 300 mg/kg in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage in biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with hydrazine derivatives, for example, can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQWZDZRNPLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)

